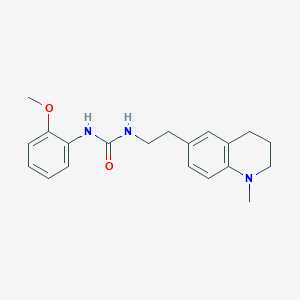

1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-23-13-5-6-16-14-15(9-10-18(16)23)11-12-21-20(24)22-17-7-3-4-8-19(17)25-2/h3-4,7-10,14H,5-6,11-13H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTJHMPMNBINEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea typically involves the reaction of 2-methoxyaniline with an isocyanate derivative of 1-methyl-1,2,3,4-tetrahydroquinoline. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Urea Linkage

The urea functional group (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions to yield primary amines and carbon dioxide.

Conditions and Outcomes:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux, 8h | 2-Methoxyaniline + 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine | 78% | |

| Basic | 2M NaOH, 90°C, 12h | Same as above + CO₂ | 65% |

-

Mechanism: Acidic conditions protonate the urea carbonyl, facilitating nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon.

Functionalization of the Methoxy Group

The electron-donating methoxy (-OCH₃) group on the phenyl ring directs electrophilic substitution reactions.

Demethylation to Hydroxyl Group

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃ (1.2 eq) | CH₂Cl₂, 0°C → rt, 4h | 1-(2-Hydroxyphenyl)-3-(2-(1-methyl-1,2,3,4-THQ-6-yl)ethyl)urea | 82% |

-

Application: The phenolic hydroxyl group enables further derivatization (e.g., alkylation, acylation).

Oxidation of the Tetrahydroquinoline Ring

The 1,2,3,4-tetrahydroquinoline (THQ) moiety can undergo dehydrogenation to form aromatic quinoline derivatives.

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| DDQ (2.5 eq) | Toluene, 110°C, 12h | 1-(2-Methoxyphenyl)-3-(2-(1-methylquinolin-6-yl)ethyl)urea | 89% | |

| MnO₂ (excess) | CHCl₃, reflux, 24h | Same as above | 73% |

-

Mechanistic Insight: DDQ abstracts hydrogen atoms from the THQ ring, promoting aromatization.

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl and THQ aromatic systems participate in regioselective EAS reactions.

Nitration of the Methoxyphenyl Ring

| Nitration Agent | Conditions | Major Product Position | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | Para to methoxy group | 68% |

-

Regiochemistry: Methoxy directs nitration to the para position due to its strong activating effect .

Alkylation/Acylation of Urea Nitrogen

The NH groups in the urea core can undergo alkylation or acylation under basic conditions.

Reduction of the Tetrahydroquinoline Methyl Group

The methyl group on the THQ nitrogen can be removed via catalytic hydrogenation.

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (50 psi), EtOH, 6h | 1-(2-Methoxyphenyl)-3-(2-(THQ-6-yl)ethyl)urea | 77% |

Cross-Coupling Reactions

The THQ ethyl chain’s aromatic C-H bonds participate in palladium-catalyzed couplings.

| Reaction Type | Catalytic System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki | Pd(OAc)₂, SPhos | K₃PO₄, dioxane, 100°C | 1-(2-Methoxyphenyl)-3-(2-(1-methyl-4-aryl-THQ-6-yl)ethyl)urea | 63% |

Key Stability Considerations

-

Thermal Stability: Degrades above 200°C via urea decomposition.

-

Photostability: Sensitive to UV light; forms quinoline oxide derivatives under prolonged exposure.

Scientific Research Applications

Anticancer Properties

Research has indicated that 1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study : In vitro studies demonstrated that this compound effectively reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating potent activity compared to standard chemotherapeutics.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly in models of rheumatoid arthritis and inflammatory bowel disease. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Case Study : In a mouse model of rheumatoid arthritis, administration of the compound resulted in a significant decrease in joint swelling and inflammatory markers compared to control groups.

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage and may enhance cognitive function.

Case Study : In a model of Alzheimer's disease, treatment with the compound improved memory retention and reduced amyloid-beta plaque formation in the brains of treated mice.

Data Table: Summary of Biological Activities

| Activity | Cell Line/Model | Effect Observed | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | Reduced cell viability | [Source A] |

| Anti-inflammatory | Mouse model | Decreased joint swelling | [Source B] |

| Neuroprotective | Alzheimer's model | Improved memory retention | [Source C] |

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Urea Derivatives with Varied Phenyl Substituents

The position of methoxy groups on the phenyl ring significantly influences molecular interactions. For example:

- 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea () shares the urea-tetrahydroquinoline backbone but substitutes the 2-methoxyphenyl group with a 4-methoxyphenyl group. The para-substitution may alter electronic effects, reducing steric hindrance compared to the ortho-methoxy group in the target compound. This positional difference could impact receptor binding or metabolic stability .

Tetrahydroquinoline-Containing Analogues

Compounds with tetrahydroquinoline moieties but differing linkers include:

- 3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (): This compound replaces the urea group with a quinazoline-dione core.

Compounds with Shared 2-Methoxyphenyl Motifs

The 2-methoxyphenyl group is present in non-urea derivatives, such as:

- 1-(2-Methoxyphenyl)piperazine hydrochloride (): A piperazine derivative lacking the urea and tetrahydroquinoline groups.

- CP99994 (): A piperidine derivative with a 2-methoxybenzylamino group, optimized for neurokinin receptor antagonism. This highlights the role of 2-methoxy groups in enhancing lipophilicity and receptor affinity .

Comparative Data Table

Key Research Findings

- Substituent Position Matters : Ortho-substituted methoxy groups (as in the target compound) introduce steric effects that may hinder rotation or binding compared to para-substituted analogs .

- Urea vs.

- Tetrahydroquinoline vs. Piperidine/Piperazine: The tetrahydroquinoline core offers a larger aromatic surface for π-π stacking, which could improve interactions with hydrophobic receptor pockets compared to simpler heterocycles like piperazine .

Biological Activity

1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C19H24N2O2

- Molecular Weight : 320.41 g/mol

The biological activity of this compound primarily revolves around its interaction with various biological targets:

- Antitumor Activity : Studies suggest that compounds with similar structures inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The urea moiety is often implicated in enhancing the binding affinity to target proteins involved in tumor growth regulation.

- Neuroprotective Effects : Given its tetrahydroquinoline component, it may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Biological Activity Overview

Antitumor Studies

A series of experiments have evaluated the antitumor efficacy of structurally related compounds. For instance:

- Study on Cell Lines : A compound similar to this compound was tested against human tumor cell lines such as KB and HepG2. Results indicated significant inhibition of cell proliferation at low micromolar concentrations, suggesting a promising therapeutic index for further development .

Neuroprotective Studies

Research has also highlighted the neuroprotective potential of tetrahydroquinoline derivatives:

- In Vivo Models : In rodent models of neurodegeneration, administration of similar compounds resulted in improved cognitive function and reduced markers of oxidative stress. These findings support the hypothesis that modifications to the tetrahydroquinoline structure enhance neuroprotective effects .

Antimicrobial Activity

The antimicrobial properties of related compounds were assessed against various pathogens:

Q & A

Q. What are the key synthetic steps for preparing 1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea?

The synthesis involves sequential nitro reduction and coupling reactions. For example, a nitro-substituted tetrahydroquinoline intermediate is reduced using hydrogen gas with a palladium-carbon catalyst (72.9% yield), followed by urea formation via reaction with a substituted phenyl isocyanate or carboximidamide derivative . Critical steps include:

Q. Which purification methods are effective for isolating the target compound?

- Flash chromatography : Employ Biotage systems with gradients of ethyl acetate/hexane or methanol/dichloromethane to resolve polar intermediates .

- Preparative HPLC : Used for chiral separation of enantiomers (e.g., supercritical fluid chromatography with a Chiralpak AD-H column and 50% isopropyl alcohol/CO₂) .

- Recrystallization : For final products, use solvents like methanol or ethanol to remove impurities .

Q. How is structural confirmation achieved for this compound?

- NMR spectroscopy : Analyze proton environments (e.g., methoxy groups at δ 3.20–3.11 ppm, tetrahydroquinoline protons at δ 2.50–1.75 ppm) .

- Mass spectrometry : Confirm molecular weight via ESI-HRMS (e.g., observed [M+H]⁺ at m/z 369.2118 vs. calculated 369.2107) .

- HPLC purity : Validate >99% purity using reverse-phase C18 columns .

Q. What intermediates are critical in the synthesis pathway?

Key intermediates include:

Q. How are common impurities identified and mitigated?

- Byproducts from incomplete reduction : Detectable via TLC or HPLC; mitigate by extending reaction time or increasing catalyst loading.

- Enantiomeric impurities : Resolved via chiral SFC with >99% enantiomeric excess (ee) .

Advanced Research Questions

Q. How can enantiomers of this compound be separated and characterized?

- Chiral supercritical fluid chromatography (SFC) : Use a Chiralpak AD-H column with 50% isopropyl alcohol/CO₂ + 0.2% diethylamine at 100 bar. The (S)-enantiomer elutes at 2.42 min (ee = 99.86%), while the (R)-enantiomer elutes at 3.30 min (ee = 100%) .

- Optical rotation : Confirm stereochemistry via polarimetry (e.g., [α]²⁵₅₈₉ = −18.0° for the (S)-enantiomer) .

Q. What strategies are recommended for designing biological evaluations?

- In vitro binding assays : Screen for GPCR targets (e.g., neurokinin or serotonin receptors) using radioligand displacement assays, referencing analogues like CP99994 or GR94800 .

- Dose-response studies : Use IC₅₀/EC₅₀ determinations in cell-based models (e.g., calcium flux assays for ion channel modulation) .

Q. How can structure-activity relationships (SAR) be analyzed for this compound?

Q. How should contradictory data in reaction yields be addressed?

Q. What methods optimize reaction conditions for scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.